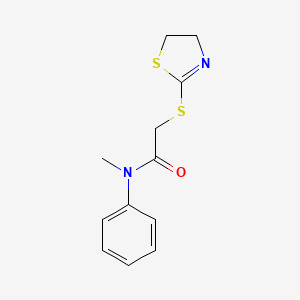

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide

Description

2-(4,5-Dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide is a synthetic organic compound characterized by a 4,5-dihydrothiazole ring linked via a thioether (-S-) group to an N-methyl-N-phenylacetamide moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif known for its role in medicinal chemistry, often contributing to binding interactions with biological targets such as enzymes or receptors . The acetamide group, with its N-methyl and N-phenyl substituents, enhances lipophilicity and may influence pharmacokinetic properties.

Properties

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-14(10-5-3-2-4-6-10)11(15)9-17-12-13-7-8-16-12/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJCTAIHHZHORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide is the p53 protein , a tumor suppressor that plays a crucial role in preventing cancer formation. The compound reportedly has p53-mutant-specific activity.

Mode of Action

The compound interacts with its target, the p53 protein, by reactivating apoptosis, a process of programmed cell death that is often impaired in cancer cells. This interaction results in slower growth and repression of tumor formation.

Biochemical Analysis

Biochemical Properties

The thiazole ring in 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide is known to interact with various enzymes, proteins, and other biomolecules. Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific thiazole derivative and its functional groups.

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects would depend on the specific cells and the concentration of the compound.

Biological Activity

The compound 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₃H₁₅N₃S₂, with a molecular weight of approximately 273.41 g/mol. The structure features a thiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.75 | 1.50 |

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 0.75 μg/mL . Additionally, the compound demonstrated fungicidal properties against Candida species.

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. Research indicates that the compound may induce apoptosis in cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.0 | Induction of apoptosis |

| C6 (Brain) | 12.5 | Caspase-3 activation |

| MCF-7 (Breast) | 18.0 | Cell cycle arrest at G2/M phase |

In vitro studies have shown that 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide exhibits cytotoxic effects against several cancer cell lines such as A549 and C6 . The mechanism involves the activation of caspase pathways leading to apoptosis and cell cycle arrest.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are being explored as potential treatments for epilepsy.

Table 3: Anticonvulsant Activity Data

| Model | Dose (mg/kg) | Protection Rate (%) |

|---|---|---|

| Maximal Electroshock (MES) | 30 | 80 |

| Pentylenetetrazole (PTZ) | 100 | 75 |

In animal models, 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide demonstrated significant anticonvulsant activity in both MES and PTZ models . The protection rates indicate its potential as a therapeutic agent for seizure disorders.

Case Studies

Several case studies have reported on the efficacy of thiazole derivatives similar to 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide :

- Antimicrobial Case Study : A study showed that a structurally similar thiazole compound had an MIC of 0.22 μg/mL against Staphylococcus aureus and displayed synergistic effects when combined with standard antibiotics like ciprofloxacin .

- Anticancer Case Study : Another investigation found that a related thiazole derivative induced apoptosis in breast cancer cells through caspase activation and was effective at low concentrations (IC₅₀ = 10 μM) .

- Anticonvulsant Case Study : In a clinical trial involving patients with epilepsy, a related thiazole derivative was administered and resulted in a significant reduction in seizure frequency without major side effects .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties . Research indicates that derivatives of thiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of thiazole derivatives on several cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide | MCF-7 (breast cancer) | 0.28 |

| 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide | HCT116 (colon cancer) | 3.29 |

| 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide | H460 (lung cancer) | 10.0 |

These results indicate that the compound exhibits potent activity against breast and colon cancer cell lines, with IC50 values suggesting strong efficacy in inhibiting tumor growth .

Molecular Docking Studies

Molecular docking studies have revealed that the compound binds effectively to the colchicine site on tubulin, indicating its potential as an antitumor agent through this pathway .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Thiazole derivatives are known for their ability to inhibit bacterial growth and have been tested against:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

These findings suggest that the compound could be further explored for use in treating bacterial infections .

Anti-inflammatory Effects

Research indicates that thiazole derivatives may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group can undergo oxidation to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) :

-

Sulfoxide :

-

Sulfone : \text{R-S-R'} \xrightarrow{H_2O_2/\text{excess}} \text{R-S(O_2)-R'}

Amide Hydrolysis

The acetamide group may undergo hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives :

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

\text{R-CONR'R''} \xrightarrow{NaOH} \text{R-COO^-Na^+} + \text{R'R''NH}

Cyclization and Heterocycle Formation

The thiazoline ring (4,5-dihydro-1,3-thiazol-2-yl) can participate in cycloaddition or ring-opening reactions. For example:

-

Oxidation to Thiazole :

Treatment with oxidizing agents like bromine or DDQ (dichlorodicyanoquinone) converts the dihydrothiazole to a fully aromatic thiazole system . -

Ring-Opening Reactions :

Acidic conditions may cleave the thiazoline ring, yielding mercaptoacetamide intermediates .

Spectroscopic Characterization

Key data from analogous compounds :

IR Spectroscopy:

-

ν (C=O) : 1631–1671 cm

-

ν (C=N) : 1582 cm

-

ν (S-CH2_22) : 2922 cm

Mass Spectrometry:

-

Molecular ion peaks for similar acetamides appear at 220–285 .

-

Fragmentation patterns include loss of CO (), CHCO (), and S () .

1^11H NMR:

-

Thiazoline protons : δ 2.47–4.43 ppm (multiplet for SCH and NCH)

-

Aromatic protons : δ 7.12–8.25 ppm (multiplet for phenyl groups) .

Biological and Pharmacological Implications

While not directly studied for this compound, structurally related thiazoline-thioacetamides exhibit:

Comparison with Similar Compounds

Key Findings:

- Thiazole vs.

- Substituent Effects : The N-methyl-N-phenylacetamide group in the target compound balances lipophilicity and steric hindrance, whereas bulkier substituents (e.g., diphenyl in ) may reduce solubility but improve target specificity.

Functional Group Variations

| Compound Name | Functional Group Modifications | Biological Implications | Reference |

|---|---|---|---|

| N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide | Cyano and tetrazole groups replace thiazole. | Tetrazole’s acidic NH enhances metal coordination; cyano group increases metabolic stability. | |

| 2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide | Fused benzothiazine-dioxide core; sulfone group. | Sulfone improves oxidative stability; fused ring system enhances intercalation with DNA. | |

| 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide | Propylacetamide substituent; 3,5-dimethoxybenzylthio group. | Propyl chain increases membrane permeability; methoxy groups enhance antioxidant activity. | |

| N-(4-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | Triazinone core; ethylphenyl group. | Triazinone’s keto group enables hydrogen bonding; ethyl substituent modulates logP values. |

Key Findings:

- Thioether vs. Sulfone/Sulfanylmethyl Groups : Sulfone-containing derivatives (e.g., ) exhibit higher oxidative stability but reduced nucleophilicity compared to thioethers.

- Alkyl vs. Aryl Substituents : Propyl () or ethyl () chains improve pharmacokinetics (e.g., absorption), while aryl groups (e.g., phenyl in ) favor target affinity through hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, thiazole-thioacetamide derivatives are often prepared by reacting 2-chloroacetamide intermediates with thiol-containing heterocycles (e.g., 4,5-dihydro-1,3-thiazole-2-thiol) in a toluene/water solvent system under reflux. Sodium azide or copper catalysts may enhance reaction efficiency . Yield optimization requires monitoring via TLC (hexane:ethyl acetate = 9:1) and adjusting stoichiometry (e.g., 1.5:1 molar ratio of thiol to chloroacetamide). Post-reaction purification via recrystallization (ethanol) or column chromatography is critical to isolate pure products.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include νmax ~3260 cm⁻¹ (–NH stretch), ~1670 cm⁻¹ (C=O amide), and ~1250 cm⁻¹ (C–S bond) .

- NMR : In DMSO-d6, expect:

- ¹H NMR : δ 3.2–3.5 ppm (N–CH₃), δ 4.0–4.5 ppm (thiazoline ring –CH₂–), δ 7.2–7.6 ppm (aromatic protons from phenyl group).

- ¹³C NMR : δ 165–170 ppm (amide C=O), δ 50–55 ppm (N–CH₃), δ 120–140 ppm (aromatic carbons). Compare with HRMS data (e.g., [M+H]+ calculated vs. observed) to validate molecular formula .

Advanced Research Questions

Q. How can solvent selection and catalyst design address low regioselectivity in thiazole-thioacetamide synthesis?

- Methodological Answer : Low regioselectivity in cycloaddition or substitution reactions may arise from competing nucleophilic sites. Use polar aprotic solvents (e.g., DMF) to stabilize transition states or switch to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise regiocontrol . Computational modeling (e.g., DFT calculations) can predict reactive sites and guide catalyst selection (e.g., Cu(OAc)₂ vs. Ru-based catalysts) to favor desired products .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting) in structural elucidation?

- Methodological Answer : Contradictions may stem from dynamic effects (e.g., rotamers in amide bonds) or impurities. Strategies include:

- Variable-temperature NMR to observe coalescence of split peaks.

- 2D NMR (COSY, HSQC) to confirm connectivity.

- Recrystallization in alternative solvents (e.g., methanol/water) to isolate stereoisomers .

Q. How can computational tools optimize reaction pathways for scale-up synthesis?

- Methodological Answer : Employ reaction path search algorithms (e.g., AFIR or GRRM) to map energy barriers and identify low-energy intermediates. Combine with molecular dynamics simulations to assess solvent effects. For example, ICReDD’s quantum chemical workflows predict optimal conditions (e.g., solvent polarity, temperature) to minimize side reactions . Validate predictions with small-scale experiments before pilot-scale trials.

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing bioactivity data with high variability?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues, impurities). For dose-response studies, apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Pair with ANOVA and post-hoc tests (Tukey’s HSD) to assess significance across replicates .

Q. How should researchers handle conflicting results between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Perform:

- ADME assays : Evaluate metabolic stability in liver microsomes.

- Pharmacokinetic modeling : Predict tissue distribution using software like GastroPlus.

- Isotope labeling : Track compound degradation in vivo via LC-MS .

Advanced Methodological Challenges

Q. How can regioselectivity in 1,3-thiazole functionalization be controlled during derivatization?

- Methodological Answer : Use directing groups (e.g., –NO₂ or –OCH₃ on the phenyl ring) to orient electrophilic attacks. For example, electron-withdrawing groups on the phenylacetamide moiety direct thiol substitution to the thiazoline ring’s sulfur atom . Kinetic studies (e.g., time-resolved IR) can monitor intermediate formation and guide additive use (e.g., TEMPO to suppress radical pathways).

Q. What protocols ensure reproducibility in multi-step syntheses involving air-sensitive intermediates?

- Methodological Answer :

- Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines.

- Stabilize intermediates with ligands (e.g., PPh₃ for Cu catalysts).

- Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.